6-Ethoxy-2,2,4-trimethylquinolin-8(2H)-one
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Overview
Description
6-Ethoxy-2,2,4-trimethylquinolin-8(2H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-2,2,4-trimethylquinolin-8(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2,4-trimethylquinoline and ethyl alcohol.
Reaction Conditions: The reaction is usually carried out under reflux conditions with a suitable catalyst to facilitate the ethoxylation process.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-2,2,4-trimethylquinolin-8(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various functionalized quinoline derivatives.
Scientific Research Applications
6-Ethoxy-2,2,4-trimethylquinolin-8(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Ethoxy-2,2,4-trimethylquinolin-8(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of 6-Ethoxy-2,2,4-trimethylquinolin-8(2H)-one, known for its wide range of applications.
2-Methylquinoline: A derivative with similar chemical properties but different biological activities.
8-Hydroxyquinoline: Another quinoline derivative with notable antimicrobial properties.
Uniqueness
This compound is unique due to its specific ethoxy and trimethyl substitutions, which confer distinct chemical and biological properties compared to other quinoline derivatives. These modifications can enhance its solubility, stability, and interaction with biological targets.
Properties
CAS No. |
73477-11-9 |
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Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
6-ethoxy-2,2,4-trimethylquinolin-8-one |
InChI |
InChI=1S/C14H17NO2/c1-5-17-10-6-11-9(2)8-14(3,4)15-13(11)12(16)7-10/h6-8H,5H2,1-4H3 |
InChI Key |
WEXHILGZSLBNEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=O)C2=NC(C=C(C2=C1)C)(C)C |
Origin of Product |
United States |
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